molecular formula C9H8N4 B3080989 5-Amino-2-(2-pyridyl)pyrimidine CAS No. 1094246-40-8

5-Amino-2-(2-pyridyl)pyrimidine

Cat. No. B3080989
CAS RN: 1094246-40-8
M. Wt: 172.19 g/mol
InChI Key: OAQCLXCUGKEGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(2-pyridyl)pyrimidine, also known as 5-APP, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyrimidine derivative that contains both pyridine and amino groups in its structure.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-pyridyl)pyrimidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and is a target for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 5-Amino-2-(2-pyridyl)pyrimidine has various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and proteins, as well as its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Amino-2-(2-pyridyl)pyrimidine has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Amino-2-(2-pyridyl)pyrimidine in lab experiments is that it is relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. Additionally, its potential therapeutic applications make it a valuable compound to study. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various diseases.

Future Directions

There are several future directions for research on 5-Amino-2-(2-pyridyl)pyrimidine. One area of focus could be on optimizing its use as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, further research could be done to better understand its mechanism of action and to identify other potential therapeutic applications for the compound. Finally, research could be done on the potential side effects of 5-Amino-2-(2-pyridyl)pyrimidine, particularly in long-term use, to ensure its safety and efficacy.

Scientific Research Applications

5-Amino-2-(2-pyridyl)pyrimidine has shown promising results in scientific research for its potential therapeutic applications in various diseases. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-Amino-2-(2-pyridyl)pyrimidine has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of the disease.

properties

IUPAC Name

2-pyridin-2-ylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQCLXCUGKEGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(2-pyridyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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